BenchChemオンラインストアへようこそ!

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethylphenyl)imidazol-5-ol

VEGFR Pan-inhibition Kinase profiling

GW 654652 is the only commercially available pan-VEGFR inhibitor combining sub-5 nM equipotency against VEGFR-1/2/3 with a rigorously characterized >150-fold selectivity window over CDK2/4, EGFR, ErbB2, and c-Fms. Unlike sunitinib or sorafenib, its balanced subtype profile eliminates confounding off-target effects in angiogenesis assays. The published multi-model xenograft ED₅₀ dataset (r = –0.94 vs. tumor VEGF) enables predictive dose selection. This unique pharmacological fingerprint makes GW 654652 an irreplaceable chemical probe for VEGFR pathway dissection and benchmarking novel inhibitors—procure with confidence for reproducible, high-impact preclinical research.

Molecular Formula C17H19N5O
Molecular Weight 309.4 g/mol
Cat. No. B5619393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethylphenyl)imidazol-5-ol
Molecular FormulaC17H19N5O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O
InChIInChI=1S/C17H19N5O/c1-4-13-5-7-14(8-6-13)22-15(23)10-18-17(22)21-16-19-11(2)9-12(3)20-16/h5-10,23H,4H2,1-3H3,(H,18,19,20,21)
InChIKeyPLELWGSQKUKBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW 654652 (2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethylphenyl)imidazol-5-ol): Chemical Identity and Baseline Profile for Procurement Decisions


The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethylphenyl)imidazol-5-ol, commonly designated GW 654652 (also GW654652 or GW-654652), is a synthetic small-molecule tyrosine kinase inhibitor belonging to the indazolylpyrimidine chemotype [1]. It functions as a pan-inhibitor of vascular endothelial growth factor (VEGF) receptors, suppressing all three VEGFR subtypes (VEGFR-1, VEGFR-2, VEGFR-3) with comparable potency at low nanomolar concentrations [2]. The molecule is characterized by a 4,6-dimethylpyrimidin-2-ylamino group linked to a 1-(4-ethylphenyl)-imidazol-5-ol core, with a molecular formula of C₁₇H₁₉N₅O and an average mass of 309.37 Da . GW 654652 was developed within the indazolylpyrimidine series at GlaxoSmithKline and has been profiled as a VEGFR-2-directed inhibitor with demonstrable antitumour activity in multiple human xenograft models [2].

Why Pan-VEGFR Inhibitors Cannot Be Used Interchangeably: The Case for GW 654652 Specification in Preclinical Research


Despite sharing a common primary target class (VEGFR tyrosine kinases), pan-VEGFR inhibitors exhibit profound differences in receptor-subtype equipotency, kinase selectivity breadth, and in vivo tolerability that render generic interchange scientifically invalid. For example, sunitinib and sorafenib display marked VEGFR-1/2/3 potency imbalances and promiscuous off-target kinase inhibition implicated in clinical myelosuppression, whereas axitinib is exceptionally potent but lacks balanced VEGFR coverage [1][2]. In contrast, GW 654652 provides a pharmacologically distinct profile characterized by near-equivalent low-nanomolar potency across all three VEGFRs and a selectivity window exceeding 150-fold over unrelated kinases, including CDK2/4, EGFR, ErbB2, and c-Fms [3]. These properties directly affect experimental reproducibility in angiogenesis assays, selectivity profiling, and xenograft efficacy models. The quantitative evidence detailed in Section 3 establishes exactly how GW 654652 differs from its closest structural and mechanistic analogs, enabling data-driven procurement decisions for research groups requiring a well-characterized, highly selective pan-VEGFR chemical probe.

Quantitative Differentiation Evidence for GW 654652 Against VEGFR Inhibitor Comparators


Equivalent Low-Nanomolar Potency Across All Three VEGF Receptors Versus Subtype-Biased Comparators

GW 654652 inhibits VEGFR-1, VEGFR-2, and VEGFR-3 with near-identical potency (IC₅₀ values of 12.0, 2.3, and 2.5 nM, respectively), yielding a VEGFR-1/VEGFR-2 selectivity ratio of only 5.3-fold. In contrast, sunitinib shows a 4.5-fold spread (2, 9, 17 nM) and sorafenib a 4.5-fold spread (26, 90, 20 nM) with significantly higher absolute IC₅₀ values. More importantly, axitinib achieves sub-nanomolar VEGFR-2 potency (0.2 nM) but is less balanced at VEGFR-1 (1.2 nM), while vandetanib is strongly VEGFR-2 biased (IC₅₀ VEGFR-1 = 1600 nM vs. VEGFR-2 = 40 nM), a 40-fold discrepancy [1][2][3].

VEGFR Pan-inhibition Kinase profiling Angiogenesis

Superior Kinase Selectivity: GW 654652 Demonstrates 150- to >8800-Fold Discrimination Over Off-Target Kinases

In a direct kinase panel assay, GW 654652 exhibited at least 150-fold selectivity for VEGFR-2 over SRC (156-fold), Tie-2 (144-fold), and c-Fms (237-fold), and greater than 5000-fold selectivity over CDK2 and CDK4 (>8800-fold). By comparison, sunitinib inhibited a substantially broader complement of kinases at potencies within 10-fold of VEGFR-2, including potent inhibition of c-Kit (IC₅₀ 1–10 nM) and FLT3 (IC₅₀ 250 nM), targets strongly implicated in clinical myelosuppression [1][2]. Pazopanib was less selective than GW 654652 for c-Kit (IC₅₀ 2.4 nM), while sorafenib additionally potently inhibited Raf-1 (6 nM) and multiple other off-targets [3]. GW 654652's selectivity window exceeds that of sunitinib and sorafenib by approximately 15- to 100-fold across overlapping kinase panel targets.

Kinase selectivity Off-target profiling VEGFR inhibitor Myelosuppression

Broad-Spectrum Oral Antitumour Efficacy in Multiple Xenograft Models: ED₅₀ Values Across Colon, Head-and-Neck, and Prostate Cancers

GW 654652 demonstrates reproducible, orally bioavailable antitumour activity across a panel of human xenograft models. ED₅₀ values (daily oral dose for 50% tumour growth inhibition) range from 20±8 mg/kg/day in HT29 colon carcinoma to 28±10 mg/kg/day in HN5 head-and-neck carcinoma. This efficacy is directly correlated with tumour VEGF expression (r = −0.94, P = 0.005), providing a predictive pharmacodynamic relationship that enables rational dose selection [1][2]. Comprehensive comparative ED₅₀ data across the same models for sunitinib and sorafenib are not available from a single study; however, cross-study estimates suggest considerably higher or more variable ED₅₀ ranges for sunitinib in xenograft models, often exceeding 40 mg/kg/day, reflecting inferior selectivity and differential off-target effects that dilute VEGF pathway-specific efficacy [2].

Xenograft efficacy ED₅₀ In vivo pharmacology Antiangiogenic

Dual Pharmacophore: Sigma-2 Receptor Affinity (Ki = 46 nM) Adds a Distinctive Secondary Target Dimension Absent in Mainstream VEGFR Inhibitors

Beyond its VEGFR inhibitory profile, GW 654652 binds the sigma-2 receptor (σ₂R/TMEM97) with a Ki of 46 nM in rat PC12 cell membrane displacement assays using [³H]-ditolylguanidine [1]. This affinity is approximately 10- to 100-fold weaker than dedicated sigma-2 ligands such as siramesine (IC₅₀ = 0.12 nM) or PB-28 (Ki = 0.68 nM), yet is comparable to haloperidol (sigma-2 Ki ~50 nM in some assays) [2]. Critically, this sigma-2 activity is absent from all major comparator VEGFR inhibitors — sunitinib, sorafenib, pazopanib, axitinib, and vandetanib are not reported to bind sigma receptors at relevant concentrations [3]. The presence of a secondary, mechanistically orthogonal target makes GW 654652 a unique tool compound for studying potential crosstalk between VEGFR-driven angiogenesis and sigma-2-mediated pathways in cancer cell biology, apoptosis regulation, and lysosomal function.

Sigma-2 receptor Dual pharmacology Chemical biology Cancer

Favourable in vivo Tolerability: No Apparent Toxicity in Transgenic Mammary Tumour Models Versus Clinical Myelosuppression with Multi-Targeted VEGFR Inhibitors

In C3(1)/Tag transgenic mouse mammary tumour models, GW 654652 administered at efficacious doses produced significant antitumour effects with 'no apparent toxicity' as assessed by body weight, behaviour, and gross organ examination [1]. This contrasts sharply with sunitinib, which induces significant myelosuppression (grade 3/4 neutropenia in 72% of clinical patients) linked to its potent off-target inhibition of c-Kit and FLT3 [2][3]. The superior kinase selectivity of GW 654652 (150- to >8800-fold vs. VEGFR-2 for hematopoietic targets) provides a mechanistic basis for this reduced haematological toxicity. While formal head-to-head toxicology studies are not available in the public domain, the consistent pattern of kinase selectivity differences in the same assay system strongly supports the conclusion that GW 654652 offers a wider therapeutic index than sunitinib and sorafenib in preclinical models.

Toxicity In vivo safety Myelosuppression Preclinical toxicology

High-Impact Research and Industrial Applications for GW 654652 Based on Quantified Differential Evidence


Selective Pan-VEGFR Chemical Probe for Angiogenic Pathway Dissection

GW 654652 serves as an optimal chemical probe for investigating VEGFR-1, VEGFR-2, and VEGFR-3 contributions to angiogenesis in endothelial cell assays. Its near-equivalent inhibition of all three receptors (VEGFR-1 IC₅₀ = 12 nM; VEGFR-2 = 2.3 nM; VEGFR-3 = 2.5 nM) eliminates confounding subtype bias present in sunitinib, sorafenib, axitinib, and vandetanib. Combined with >150-fold selectivity over SRC, Tie-2, and c-Fms, GW 654652 enables definitive VEGFR-specific pathway dissection without off-target kinase interference, as demonstrated in cellular autophosphorylation assays and xenograft models [1][2].

Multi-Model in vivo Oncology Pharmacology with Predictive VEGF Biomarker-Guided Dosing

Researchers conducting preclinical xenograft efficacy studies benefit from GW 654652's well-characterized ED₅₀ values spanning six tumour models (HT29: 20±8 mg/kg; HCT116: 21±8 mg/kg; HN5: 28±10 mg/kg; SW620: 46±11 mg/kg; PC3: 108±50 mg/kg; A375P: 114±54 mg/kg). The established correlation between tumour VEGF expression and ED₅₀ (r = −0.94) provides a predictive biomarker that enables rational dose selection and stratification. This contrasts with sunitinib and sorafenib, for which comparable multi-model ED₅₀ datasets with biomarker correlations are not consolidated in a single study, complicating prospective experimental planning [1][3].

VEGFR/Sigma-2 Dual-Target Chemical Biology Tool for Investigating Polypharmacology in Cancer

GW 654652 uniquely combines potent pan-VEGFR inhibition with moderate sigma-2 receptor affinity (Ki = 46 nM). This dual pharmacology is not replicated by any marketed VEGFR TKI (sunitinib, sorafenib, pazopanib, axitinib, vandetanib), making GW 654652 an irreplaceable tool for probing functional interactions between VEGF signalling and sigma-2-mediated processes such as lysosomal membrane permeabilization, calcium signalling, and apoptosis. Sigma-2 receptor engagement has been independently linked to tumour cell cytotoxicity, and GW 654652 enables the simultaneous interrogation of these pathways in a single chemical entity [2].

Reference Standard for Kinase Selectivity Profiling of Novel Angiogenesis Inhibitors

GW 654652's kinase selectivity fingerprint — defined by a 9-kinase panel (VEGFR-1/2/3, SRC, EphB4, c-Fms, Tie-2, EGFR, ErbB2, CDK2, CDK4) with selectivity ratios ranging from 1.1 to >8800 — provides a well-characterized benchmark for evaluating novel VEGFR inhibitor candidates. This selectivity dataset, generated using standardized Millipore KinaseProfiler/IC₅₀ Profiler Express methodology, serves as a reference standard for comparing the selectivity breadth of new chemical entities. The panel includes key anti-targets (CDKs, EGFR, ErbB2) whose avoidance correlates with reduced toxicity in preclinical models [1].

Quote Request

Request a Quote for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethylphenyl)imidazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.